H-Leu-His-Leu-OH
Overview
Description
The compound H-Leu-His-Leu-OH is a tripeptide consisting of three amino acids: leucine, histidine, and leucine. This compound is a part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in biological processes, including signaling, enzymatic activity, and structural functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-His-Leu-OH can be achieved through solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically follows these steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: of deprotection and coupling steps until the desired peptide sequence is assembled.
Cleavage: of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis . The latter method involves the synthesis of peptides in solution rather than on a solid support. This approach can be more suitable for large-scale production due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
H-Leu-His-Leu-OH can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions, leading to the formation of oxo-histidine derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the histidine residue.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
Oxidation: Oxo-histidine derivatives.
Reduction: Reduced peptide with intact amino acid residues.
Substitution: Modified peptide with substituted side chains.
Scientific Research Applications
H-Leu-His-Leu-OH has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzymatic activity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of H-Leu-His-Leu-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The histidine residue can coordinate with metal ions, influencing the peptide’s activity and stability. Additionally, the leucine residues contribute to the peptide’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
H-Leu-His-OH: A dipeptide consisting of leucine and histidine.
H-Leu-Leu-Leu-OH: A tripeptide consisting of three leucine residues.
H-His-Leu-OH: A dipeptide consisting of histidine and leucine.
Uniqueness
H-Leu-His-Leu-OH is unique due to the presence of both hydrophobic leucine residues and the polar histidine residue. This combination allows for diverse interactions with biological molecules, making it a versatile compound for various applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N5O4/c1-10(2)5-13(19)16(24)22-14(7-12-8-20-9-21-12)17(25)23-15(18(26)27)6-11(3)4/h8-11,13-15H,5-7,19H2,1-4H3,(H,20,21)(H,22,24)(H,23,25)(H,26,27)/t13-,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFVADKICPDRRF-KKUMJFAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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